

A Head-to-Head Comparison of GPR119 Agonists: BMS-903452 vs. AR231453

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Compound of Interest

Compound Name: BMS-903452

Cat. No.: B606266

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This guide provides a detailed, objective comparison of two prominent G protein-coupled receptor 119 (GPR119) agonists: **BMS-903452**, developed by Bristol-Myers Squibb, and AR231453, an early-stage agonist from Arena Pharmaceuticals. This analysis is supported by experimental data to assist researchers in evaluating these compounds for their studies.

Executive Summary

BMS-903452 and AR231453 are both potent agonists of GPR119, a promising target for the treatment of type 2 diabetes and other metabolic disorders. Activation of GPR119, which is primarily expressed in pancreatic β -cells and intestinal L-cells, leads to a dual mechanism of action: direct stimulation of glucose-dependent insulin secretion and promotion of incretin (GLP-1) release.^[1] While both compounds have demonstrated efficacy in preclinical models, this guide will delve into a comparative analysis of their in vitro potency, in vivo efficacy, and pharmacokinetic profiles.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for **BMS-903452** and AR231453.

Table 1: In Vitro Potency

| Parameter | BMS-903452 | AR231453 |
|---------------------------|------------|----------|
| hGPR119 EC50 (cAMP Assay) | 14 nM | 4.7 nM |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates a higher potency.

Table 2: In Vivo Efficacy (Oral Glucose Tolerance Test in Mice)

| Compound | Dose | Glucose Excursion Reduction |
|------------|---------------|-----------------------------|
| BMS-903452 | 0.1-0.3 mg/kg | 30-40% |
| AR231453 | 20 mg/kg | Marked improvement |

Table 3: Preclinical Pharmacokinetics in Mice

| Parameter | BMS-903452 (30 mg/kg, p.o.) | AR231453 (Not explicitly found for mice) |
|---------------------------|-----------------------------|--|
| Cmax | 38.6 μ M | - |
| Tmax | 2 h | - |
| AUC | 245 μ M·h | - |
| Terminal Half-life (t1/2) | 2.4 h | - |

Experimental Protocols

In Vitro cAMP Accumulation Assay

This assay measures the ability of a compound to stimulate the production of cyclic adenosine monophosphate (cAMP) in cells expressing the GPR119 receptor, a hallmark of G α s-coupled GPCR activation.

Cell Line: HEK293 cells stably expressing human GPR119 (hGPR119).

Protocol:

- **Cell Culture:** Cells are cultured in an appropriate medium until they reach 80-90% confluency.
- **Compound Preparation:** Test compounds (**BMS-903452** or AR231453) are serially diluted in assay buffer. A positive control (e.g., 10 μ M forskolin) and a vehicle control (DMSO) are also prepared.
- **Cell Plating:** Cells are harvested and seeded into 384-well microplates.
- **Compound Addition:** The diluted compounds, positive control, and vehicle control are added to the respective wells.
- **Incubation:** The plates are incubated for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
- **Detection:** The amount of cAMP produced is quantified using a commercially available detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), FRET (Förster Resonance Energy Transfer), or luminescence-based assays.
- **Data Analysis:** A dose-response curve is generated by plotting the cAMP signal against the logarithm of the compound concentration. The EC50 value is calculated using a suitable nonlinear regression model.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This experiment evaluates the effect of a compound on glucose metabolism in a living organism.

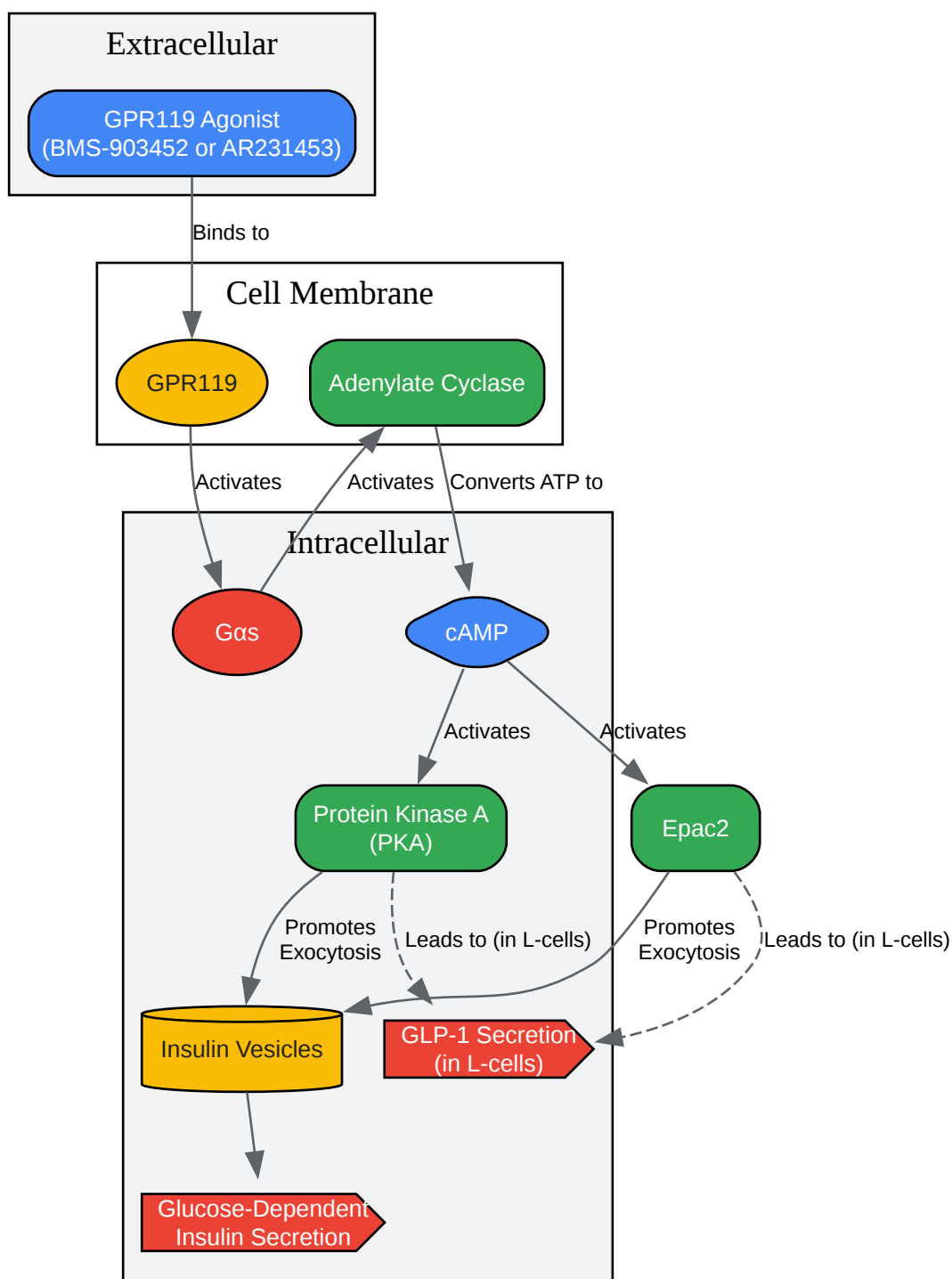
Animal Model: C57BL/6 mice.

Protocol:

- **Fasting:** Mice are fasted overnight (approximately 16 hours) with free access to water.
- **Baseline Blood Glucose:** A baseline blood sample is collected from the tail vein to measure the initial blood glucose level.

- **Compound Administration:** The test compound (**BMS-903452** or AR231453) or vehicle is administered orally (p.o.) via gavage at the specified dose.
- **Glucose Challenge:** After a set period following compound administration (e.g., 30-60 minutes), a bolus of glucose (e.g., 2 g/kg body weight) is administered orally.
- **Blood Glucose Monitoring:** Blood glucose levels are measured from tail vein samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- **Data Analysis:** The area under the curve (AUC) for blood glucose concentration over time is calculated for both the treated and vehicle groups. The percentage reduction in glucose excursion by the compound is then determined by comparing the AUCs.

Mandatory Visualization



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Caption: GPR119 signaling pathway upon agonist binding.



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Caption: Workflow for the in vivo Oral Glucose Tolerance Test.

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References

- 1. researchgate.net [researchgate.net]
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